molecular formula C12H16N2O B118361 2-amino-N-cyclopentylbenzamide CAS No. 142141-37-5

2-amino-N-cyclopentylbenzamide

Cat. No.: B118361
CAS No.: 142141-37-5
M. Wt: 204.27 g/mol
InChI Key: PHVOXPMLASKJCQ-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopentylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is characterized by the presence of an amino group attached to the benzamide structure, along with a cyclopentyl group. This compound is a white crystalline solid that is soluble in organic solvents and has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-cyclopentylbenzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions .

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, typically involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-cyclopentylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzamide structure can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Nitrobenzamides.

    Reduction: Cyclopentylbenzylamines.

    Substitution: Alkylated or acylated benzamides.

Scientific Research Applications

2-Amino-N-cyclopentylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopentylbenzamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

  • 2-Amino-N-cyclohexylbenzamide
  • 2-Amino-N-cyclopropylbenzamide
  • 2-Amino-N-cyclobutylbenzamide

Comparison: 2-Amino-N-cyclopentylbenzamide is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-amino-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVOXPMLASKJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361382
Record name 2-amino-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142141-37-5
Record name 2-amino-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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